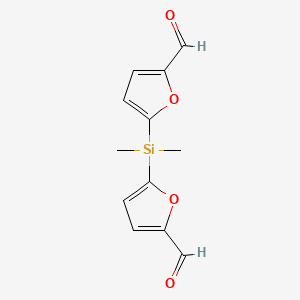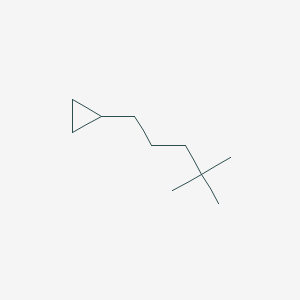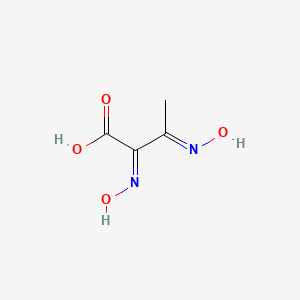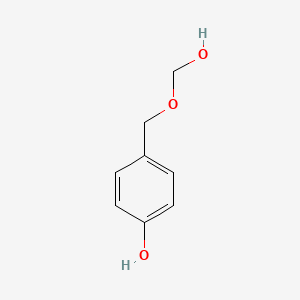
4-((Hydroxymethoxy)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Hydroxymethoxy)methyl)phenol: is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol, where the hydroxyl group is substituted with a hydroxymethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Hydroxymethoxy)methyl)phenol can be achieved through several methods. One common approach involves the hydroxymethylation of phenol derivatives. For instance, the hydroxymethylation reaction of 4-t-nonylphenol with paraformaldehyde under anhydrous and aqueous alkaline conditions is a typical method . Another method includes the nucleophilic aromatic substitution of aryl halides .
Industrial Production Methods: Industrial production of phenol derivatives often involves large-scale chemical processes. For example, the synthesis of phenols can be achieved by hydrolysis of phenolic esters or ethers, or by reduction of quinones . These methods are scalable and can be optimized for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-((Hydroxymethoxy)methyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
4-((Hydroxymethoxy)methyl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-((Hydroxymethoxy)methyl)phenol involves its reactivity towards electrophilic aromatic substitution. The hydroxyl group in the phenol ring is ortho and para directing, making the aromatic ring highly activated towards electrophilic attack . This activation facilitates various chemical reactions, contributing to its biological and industrial applications.
Comparaison Avec Des Composés Similaires
Methylphenols (Cresols): These are phenol derivatives with a methyl group.
Hydroquinone: A phenol derivative with two hydroxyl groups in the para position.
Uniqueness: 4-((Hydroxymethoxy)methyl)phenol is unique due to the presence of the hydroxymethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other phenol derivatives like methylphenols and hydroquinone, which have different substituents and reactivity patterns.
Propriétés
Numéro CAS |
90352-27-5 |
|---|---|
Formule moléculaire |
C8H10O3 |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
4-(hydroxymethoxymethyl)phenol |
InChI |
InChI=1S/C8H10O3/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2 |
Clé InChI |
OXBYLVOUNSYOEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


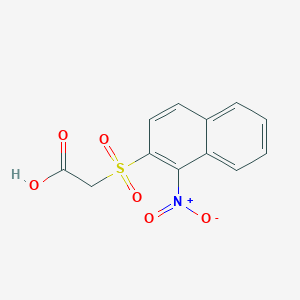
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
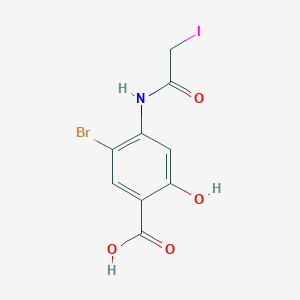
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
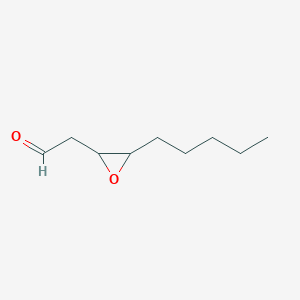
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
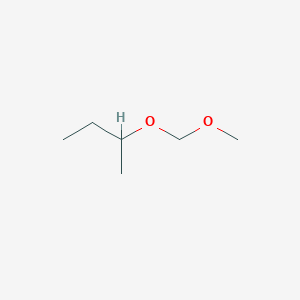
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
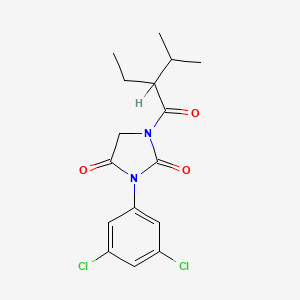
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
